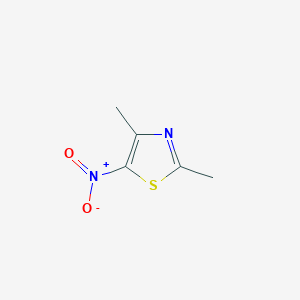
2,4-Dimethyl-5-nitro-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-5-nitro-1,3-thiazole is a heterocyclic organic compound that contains sulfur and nitrogen atoms within its five-membered ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-nitro-1,3-thiazole typically involves the reaction of appropriate thioamides with nitroalkanes under controlled conditions. One common method includes the cyclization of 2,4-dimethylthioamide with nitroethane in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. Continuous flow reactors and automated systems are employed to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-5-nitro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Reduction: The nitro group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and sulfonyl chlorides are used for electrophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Oxidation: Formation of nitroso and amino derivatives.
Substitution: Formation of halogenated and sulfonated thiazole derivatives.
Reduction: Formation of amino-thiazole derivatives.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-5-nitro-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-5-nitro-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The thiazole ring structure allows for binding to specific molecular targets, disrupting their normal function .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylthiazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitrothiazole: Similar nitro group but different substitution pattern, leading to varied biological effects.
2-Methyl-4-nitrothiazole: Different substitution pattern affecting its chemical and biological properties.
Uniqueness
2,4-Dimethyl-5-nitro-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and nitro groups on the thiazole ring enhances its potential as a versatile compound in various applications .
Propiedades
Número CAS |
20751-81-9 |
|---|---|
Fórmula molecular |
C5H6N2O2S |
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
2,4-dimethyl-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C5H6N2O2S/c1-3-5(7(8)9)10-4(2)6-3/h1-2H3 |
Clave InChI |
BYPDKSUPMPAFPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















